molecular formula C9H9NO B2474309 Benzofuran-7-ylmethanamine CAS No. 936220-61-0

Benzofuran-7-ylmethanamine

Cat. No.: B2474309
CAS No.: 936220-61-0
M. Wt: 147.177
InChI Key: GXFQEZOYVRABNG-UHFFFAOYSA-N
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Description

Benzofuran-7-ylmethanamine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds consisting of a benzene ring fused to a furan ring this compound is characterized by the presence of an amine group attached to the seventh position of the benzofuran ring

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that Benzofuran-7-ylmethanamine and similar compounds could have potential applications in the development of new therapeutic agents.

Mechanism of Action

Target of Action

Benzofuran-7-ylmethanamine, also known as 6-APB, is a designer drug that belongs to the benzofuran family

Mode of Action

They are found to be suitable structures, existing widely in natural products and unnatural compounds .

Result of Action

For example, some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-7-ylmethanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-7-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Properties

IUPAC Name

1-benzofuran-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFQEZOYVRABNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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